![molecular formula C17H13N7O B2405928 4-((7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-基)氨基)苯甲酰胺 CAS No. 1226436-69-6](/img/structure/B2405928.png)

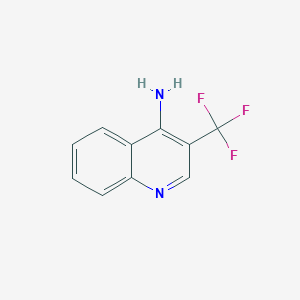

4-((7-苯基-7H-吡唑并[3,4-d][1,2,3]三嗪-4-基)氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

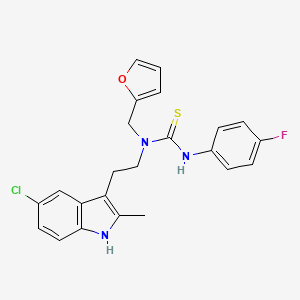

The compound “4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzamide” is a derivative of pyrazolo[3,4-d][1,2,3]triazine . Pyrazole derivatives are known for their biological activity and have been the basis for the development of various medications .

Synthesis Analysis

The synthesis of this compound involves the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with various reagents. For instance, heating the compound with thionyl chloride in the absence of dimethyl formamide gives 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrazolo[3,4-d][1,2,3]triazine structure . The compound has a phenyl group attached to the 7-position of the pyrazolo[3,4-d][1,2,3]triazine ring .Chemical Reactions Analysis

The compound reacts with thionyl chloride to produce 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . The reaction occurs under heating and depends on the reaction conditions .科学研究应用

新颖的合成路线和杂环衍生物

研究人员开发了新的合成途径来制备基于苯甲酰胺的 5-氨基吡唑及其稠合杂环,它们表现出显着的抗甲型流感病毒活性。这种创新方法涉及通过苯甲酰异硫氰酸酯与丙二腈反应制备这些化合物以及后续步骤,为开发抗病毒剂开辟了途径,尤其是针对禽流感 (H5N1) (Hebishy 等,2020)。

抗菌和除草剂应用

已合成一系列 3H-吡唑并[3,4-d][1,2,3]三嗪-4-酮衍生物作为候选除草剂,展示出优异的除草活性并对原卟啉原氧化酶活性有很强的抑制作用。这表明该化合物不仅在医学科学中而且在农业中都有用,强调了其在开发具有特定作用机制的新除草剂中的作用 (Li 等,2008)。

药理学研究

对 4-苯乙硫基-2-苯基吡唑并[1,5-a][1,3,5]三嗪-7(6H)-酮的研究突出了其对包括肺癌 (A549) 和乳腺癌 (MDA-MB231) 癌在内的人类癌细胞系的抗增殖活性。这种化合物对肺癌细胞的有效性,特别是表明其作为开发新的抗癌疗法的模板的潜力 (Smolnikov 等,2017)。

抗癌和抗炎潜力

新型吡唑并嘧啶衍生物已被鉴定为有效的抗癌和抗 5-脂氧合酶剂,通过酰胺与芳香醛缩合一步合成。它们的构效关系分析为了解设计具有增强治疗特性的分子以治疗癌症和炎症性疾病提供了见解 (Rahmouni 等,2016)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway. By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger programmed cell death, or apoptosis, particularly in cancer cells .

Result of Action

The most significant result of the compound’s action is its potential anti-cancer effects. By inhibiting CDK2 and disrupting the cell cycle, the compound can induce apoptosis in cancer cells . This makes it a promising candidate for further investigation as a potential cancer treatment .

未来方向

属性

IUPAC Name |

4-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N7O/c18-15(25)11-6-8-12(9-7-11)20-16-14-10-19-24(17(14)22-23-21-16)13-4-2-1-3-5-13/h1-10H,(H2,18,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTIXLDKBBVJDIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)

![4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2405855.png)

![2-ethyl-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2405856.png)

![6-[(4-cyclohexylpiperazin-1-yl)sulfonyl]-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2405860.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405863.png)